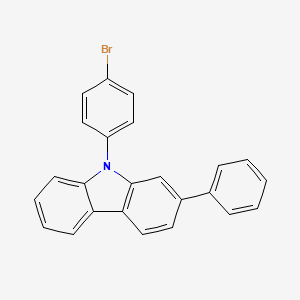

9-(4-Bromophenyl)-2-phenyl-9H-carbazole

Description

Significance of Carbazole (B46965) Scaffolds in Advanced Materials Science

The 9H-carbazole core is a rigid, planar, tricyclic aromatic structure that provides a robust and stable foundation for functional materials. mdpi.com This inherent stability, both thermal and chemical, is crucial for the longevity and reliability of electronic devices. The carbazole moiety is naturally electron-rich and exhibits excellent hole-transporting properties, a fundamental requirement for efficient charge injection and movement within a device. nih.gov

Furthermore, the carbazole scaffold offers multiple sites for chemical modification, particularly at the N-9, C-3, C-6, C-2, and C-7 positions. nih.gov This synthetic versatility allows for the precise tuning of its electronic and optical properties. By attaching various functional groups, researchers can modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, influence the emission color, and enhance charge carrier mobility. nih.gov

Overview of Functionalized Carbazole Derivatives in Organic Electronics

The ability to functionalize the carbazole core has led to its application in nearly every component layer of an OLED. Carbazole derivatives are extensively used as:

Host Materials: Due to their high triplet energy (the energy difference between the ground state and the lowest triplet excited state), carbazole-based hosts can efficiently facilitate energy transfer to phosphorescent and thermally activated delayed fluorescence (TADF) emitters without quenching them, which is essential for achieving high quantum efficiencies. mdpi.com

Hole-Transporting Materials (HTMs): The intrinsic hole-transporting nature of carbazole is often enhanced through derivatization to improve mobility and create amorphous thin films, preventing crystallization that can degrade device performance. nih.gov

Emitting Materials: By conjugating carbazole with other aromatic systems, its emission properties can be tuned across the visible spectrum, leading to the development of stable and efficient blue, green, and red emitters. mdpi.com

Research Trajectories for Aryl-Substituted Carbazole Systems

A significant focus of current research is on aryl-substituted carbazoles, where one or more aromatic rings are attached to the carbazole core. The introduction of aryl groups, such as phenyl rings, at positions like C-2, C-3, C-6, or N-9 can extend the π-conjugation of the molecule. This extension typically leads to a red-shift in the absorption and emission spectra and can alter the HOMO/LUMO energy levels. nih.gov

The specific substitution pattern, such as the 2,9-disubstitution seen in 9-(4-Bromophenyl)-2-phenyl-9H-carbazole, is a strategic design choice. The substituent at the N-9 position significantly influences the material's thermal stability and solubility, while substituents on the carbazole ring itself directly impact the electronic properties. For instance, the inclination angle between the N-9 aryl group and the carbazole plane is a critical parameter that affects the degree of electronic communication and, consequently, the material's photophysical behavior. nih.gov The bromine atom on the N-phenyl ring serves as a reactive site, making the compound a valuable intermediate for further chemical reactions, such as Suzuki or Buchwald-Hartwig cross-coupling, to build more complex, multifunctional molecules for advanced electronic applications. osti.gov

While detailed experimental data on this compound is not extensively available in peer-reviewed literature, its structure suggests its role as a key building block. It combines the well-established properties of a 2-phenylcarbazole unit, known for its emission characteristics, with a 9-(4-bromophenyl) group, which provides a handle for creating larger, more complex materials for use in devices like OLEDs.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

9-(4-bromophenyl)-2-phenylcarbazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H16BrN/c25-19-11-13-20(14-12-19)26-23-9-5-4-8-21(23)22-15-10-18(16-24(22)26)17-6-2-1-3-7-17/h1-16H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHVODYQZHAXWJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=C(C=C2)C4=CC=CC=C4N3C5=CC=C(C=C5)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H16BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Design

Strategies for the Synthesis of 9-(4-Bromophenyl)-2-phenyl-9H-carbazole

The assembly of the target molecule is primarily achieved by coupling the two key precursors: 2-phenyl-9H-carbazole and an activated 4-bromophenyl source, typically 1-bromo-4-iodobenzene (B50087) or 1,4-dibromobenzene.

The formation of the C-N bond between the carbazole (B46965) nitrogen and the 4-bromophenyl ring is most effectively accomplished through transition metal-catalyzed cross-coupling reactions. The two most prominent methods are the Buchwald-Hartwig amination and the Ullmann condensation.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction has become a cornerstone of modern C-N bond formation due to its high efficiency and broad functional group tolerance. wikipedia.org The reaction involves the coupling of an amine (2-phenyl-9H-carbazole) with an aryl halide (1-bromo-4-iodobenzene) in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand. wikipedia.orgresearchgate.net The choice of ligand is critical for reaction efficiency, with sterically hindered biarylphosphine ligands often providing superior results. wikipedia.org A strong, non-nucleophilic base, such as sodium tert-butoxide or lithium hexamethyldisilazide (LHMDS), is required to deprotonate the carbazole N-H, facilitating the catalytic cycle. researchgate.net

Ullmann Condensation: A classical method, the Ullmann condensation utilizes a copper catalyst to facilitate the N-arylation. wikipedia.orgorganic-chemistry.org Traditional Ullmann reactions often require harsh conditions, such as high temperatures (frequently over 200°C) and stoichiometric amounts of copper powder. wikipedia.orgnih.gov However, modern protocols have improved the reaction's utility by employing soluble copper(I) salts (e.g., CuI) with ligands like 1,10-phenanthroline (B135089) or 18-crown-6 (B118740), which allow for lower reaction temperatures and catalytic amounts of copper. wikipedia.orgchemicalbook.com A base such as potassium carbonate is typically used. nih.govchemicalbook.com One documented synthesis of a related compound, 9-(4-bromophenyl)-9H-carbazole, uses CuI, K2CO3, and 18-crown-6 in N,N-dimethylpropyleneurea (DMPU) at 180°C. chemicalbook.com A similar protocol using copper(I) iodide and caesium carbonate in DMF at 150°C has been reported for the direct synthesis of the title compound. lookchem.com

| Method | Catalyst System | Typical Base | Typical Solvent | Temperature | Key Advantages |

|---|---|---|---|---|---|

| Buchwald-Hartwig Amination | Pd2(dba)3 / Biarylphosphine Ligand | NaOtBu, LiHMDS | Toluene, Xylene | 80-120°C | High yields, mild conditions, broad scope. wikipedia.orgorganic-chemistry.org |

| Ullmann Condensation | CuI / Ligand (e.g., 1,10-phenanthroline) | K2CO3, Cs2CO3 | DMF, DMPU | 150-210°C | Cost-effective catalyst, useful for specific substrates. wikipedia.orglookchem.com |

The successful synthesis of the final product hinges on the availability of high-purity precursors. The key starting materials are 2-phenyl-9H-carbazole and a suitable arylating agent like 1-bromo-4-iodobenzene.

The synthesis of the 2-phenyl-9H-carbazole precursor is a critical step where regiochemistry must be established. This can be achieved through several routes, including the Fischer indole (B1671886) synthesis followed by oxidative cyclization, or more commonly, through modern cross-coupling strategies. For instance, a Suzuki coupling reaction between 2-bromo-9H-carbazole and phenylboronic acid, or conversely, 2-bromo-9-phenyl-9H-carbazole and a boron source, can selectively install the phenyl group at the C-2 position. chemicalbook.com

The arylating agent, 1-bromo-4-iodobenzene, is chosen for its differential reactivity. The carbon-iodine bond is significantly more reactive than the carbon-bromine bond in palladium-catalyzed cross-coupling reactions. This allows for selective N-arylation at the iodine position while preserving the bromine atom for subsequent functionalization.

Achieving the desired 2,9-disubstituted pattern on the carbazole nucleus requires careful control of regioselectivity. The carbazole ring has multiple reactive sites (C-1, C-2, C-3, C-4, and N-9). chim.it

N-9 Functionalization: The N-H proton of carbazole is acidic, making N-functionalization relatively straightforward via deprotonation with a base followed by reaction with an electrophile. acs.org This is the principle behind the N-arylation step.

C-Functionalization: Directing functionalization to a specific carbon position is more challenging. Electrophilic aromatic substitution on the carbazole ring typically occurs at the C-3 and C-6 positions. chim.it To achieve substitution at the C-2 position, as required for the precursor, chemists often employ strategies involving directing groups. chim.itnih.govrsc.org A directing group, such as a pyrimidinyl group temporarily installed on the carbazole nitrogen, can guide a metal catalyst to activate the adjacent C-H bond at the C-1 (or C-8) position for arylation or other coupling reactions. rsc.orgacs.org Alternatively, starting with a pre-functionalized building block, such as 2-bromocarbazole, allows for regiochemically defined coupling reactions like the Suzuki reaction to install the phenyl group precisely at the C-2 position. chemicalbook.com

Post-Synthetic Derivatization Pathways Utilizing the Bromine Functionality

The bromine atom on the 9-phenyl ring of this compound is not merely a structural component but a versatile synthetic handle. nih.gov It serves as a prime site for post-synthetic modification, enabling the construction of larger, more complex conjugated systems. elsevierpure.com

The carbon-bromine bond is highly amenable to a variety of palladium-catalyzed cross-coupling reactions, which are fundamental tools for building new carbon-carbon bonds.

The Suzuki-Miyaura coupling is one of the most powerful and widely used methods for forming C-C bonds. nih.gov In the context of this compound, this reaction is used to couple the C-Br bond with a variety of aryl or heteroaryl boronic acids or their corresponding esters. semanticscholar.org This pathway is crucial for extending the π-conjugation of the molecule, which can tune its optoelectronic properties for applications in organic electronics.

The reaction typically involves a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Palladium(II) acetate (B1210297) [Pd(OAc)₂], a phosphine ligand, and a base like potassium carbonate or cesium carbonate in a solvent mixture such as toluene/water or dioxane/water. mdpi.com The reaction demonstrates broad functional group tolerance, allowing for the introduction of diverse aromatic and heteroaromatic moieties. nih.gov

| Boronic Acid/Ester | Catalyst System | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/H₂O | ~90% |

| 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | Dioxane/H₂O | ~85% |

| 2-Thienylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | ~88% |

| 9-Anthracenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | DMF/H₂O | ~75% |

Note: Yields are representative and can vary based on specific reaction conditions and substrate.

Cross-Coupling Reactions for Extended Conjugation

Sonogashira Coupling for Alkynylation

The Sonogashira reaction is a powerful method for forming carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne. nih.gov This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. nih.gov For a substrate like This compound , the bromine atom on the N-phenyl ring is the reactive site for this transformation.

The alkynylation of aryl halides via Sonogashira coupling is a cornerstone in the synthesis of conjugated materials. The introduction of an alkyne group extends the π-conjugation of the molecule, which can significantly alter its optical and electronic properties, such as absorption and emission wavelengths. While the reaction is broadly applicable, recent advancements have focused on developing copper-free conditions to avoid the formation of alkyne homocoupling byproducts (Glaser coupling). organic-chemistry.org These methods often employ specialized ligands to facilitate the catalytic cycle. organic-chemistry.org The general applicability of the Sonogashira reaction makes it a viable strategy for modifying This compound to create precursors for polymers or discrete molecular systems with tailored optoelectronic characteristics.

Representative Sonogashira Coupling Conditions:

| Component | Example | Purpose |

|---|---|---|

| Aryl Halide | This compound | Substrate |

| Alkyne | Phenylacetylene | Coupling Partner |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Primary Catalyst |

| Copper Co-catalyst | CuI | Co-catalyst (in traditional method) |

| Base | Triethylamine, Diisopropylamine | Neutralizes H-X byproduct |

| Solvent | Toluene, THF | Reaction Medium |

Buchwald-Hartwig Amination for Amine Incorporation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.org This reaction has become a vital tool in organic synthesis due to its broad substrate scope and high functional group tolerance, surpassing traditional methods for C-N bond formation. wikipedia.orgorganic-chemistry.org

For This compound , the bromine atom can be substituted with a wide variety of primary or secondary amines using this methodology. This allows for the introduction of additional hole-transporting units (like another carbazole or a triphenylamine (B166846) moiety) or other functional groups that can influence the material's properties, such as solubility or thermal stability. The choice of palladium precursor, phosphine ligand, and base is critical for achieving high yields, particularly with less reactive aryl bromides or sterically hindered amines. nih.govacs.org The development of increasingly sophisticated and sterically demanding phosphine ligands has been a key factor in the expansion of this reaction's utility. wikipedia.org

Key Components in Buchwald-Hartwig Amination:

| Component | Role | Common Examples |

|---|---|---|

| Palladium Precursor | Source of the active Pd(0) catalyst | Pd₂(dba)₃, Pd(OAc)₂ |

| Phosphine Ligand | Stabilizes the Pd center and facilitates the catalytic cycle | XPhos, t-BuXPhos, BINAP |

| Base | Activates the amine and facilitates reductive elimination | NaOt-Bu, KOt-Bu, Cs₂CO₃ |

| Amine | Nucleophile for C-N bond formation | Carbazole, Diphenylamine, Primary alkylamines |

| Solvent | Non-polar aprotic solvents are common | Toluene, 1,4-Dioxane |

Polymerization Techniques for Carbazole-Based Macromolecules

Carbazole-based polymers are extensively studied for applications in organic electronics, including organic light-emitting diodes (OLEDs) and photovoltaics (OPVs), due to their excellent charge-transporting properties and thermal stability. researchgate.netmdpi.com Monomers derived from This compound can be incorporated into macromolecular structures through various polymerization techniques.

Direct Arylation Polymerization (DArP)

Direct Arylation Polymerization (DArP) has emerged as a more atom-economical and environmentally friendly alternative to traditional cross-coupling polymerizations like Suzuki or Stille. rsc.orgrsc.org DArP creates C-C bonds by coupling an aryl halide with an unactivated C-H bond of another aromatic unit, thereby avoiding the need for organometallic pre-functionalization of one of the monomers. rsc.orgepa.gov

A monomer based on This compound could potentially be polymerized with a comonomer containing an activated C-H bond (e.g., a thiophene (B33073) or benzothiadiazole derivative). The carbazole unit itself also contains C-H bonds that can be reactive under DArP conditions, although regioselectivity can be a challenge. rsc.org Minimizing homocoupling defects and controlling the regiochemistry of the linkage are critical challenges in DArP to ensure the synthesis of well-defined, high-performance polymers. rsc.org The use of specific additives, such as pivalic acid or neodecanoic acid, has been shown to improve selectivity and polymer quality. rsc.org

Polycondensation Approaches

Polycondensation involves the reaction of bifunctional or polyfunctional monomers to form a polymer, typically with the elimination of a small molecule like water or HCl. For carbazole-based systems, this often refers to transition-metal-catalyzed polycondensations such as Suzuki or Sonogashira polymerization. mdpi.com

A bifunctional monomer could be synthesized from This compound . For example, a second reactive group (e.g., another bromine or a boronic ester) could be installed on the 2-phenyl ring or at another position on the carbazole core. This bifunctional monomer could then undergo Pd-catalyzed polycondensation with a suitable comonomer to yield a conjugated polymer. mdpi.com For instance, Suzuki polycondensation of a dibromo-carbazole derivative with an aryldiboronic ester is a common route to alternating copolymers. mdpi.com Similarly, polycondensation of diethynylcarbazoles with dihaloarenes produces poly(aryleneethynylene)s. acs.org These methods allow for precise control over the polymer backbone structure, enabling the fine-tuning of the final material's properties. acs.org

Formation of Dendritic and Star-Shaped Architectures

Beyond linear polymers, carbazole units are excellent building blocks for constructing well-defined, three-dimensional structures like dendrimers and star-shaped molecules. biu.ac.il These architectures can offer benefits such as high solubility, amorphous morphology, and prevention of intermolecular aggregation, which is often detrimental to performance in solid-state devices.

A derivative of This compound can serve as a peripheral unit in a dendritic or star-shaped molecule. By reacting the bromo-functionalized compound with a multifunctional core molecule (e.g., 1,3,5-tribromobenzene (B165230) or a tris(2-aminoethyl)amine (B1216632) core) via C-N or C-C coupling reactions, it is possible to synthesize star-shaped molecules where several carbazole units radiate from a central point. biu.ac.il A convergent synthetic approach is often employed, where dendritic wedges (dendrons) are first built and then attached to a central core. acs.org The rigid and bulky nature of the 9-phenyl-9H-carbazole unit can lead to highly twisted and stable structures. acs.org These molecules are investigated as host materials for phosphorescent OLEDs and as active components in a variety of other optoelectronic applications. documentsdelivered.com

Theoretical and Computational Investigations of Electronic Structure

Density Functional Theory (DFT) Studies on Ground State Properties

Density Functional Theory (DFT) is a powerful computational tool for predicting the ground-state electronic properties of molecules. By approximating the electron density, DFT calculations can accurately describe the electronic structure, molecular geometry, and orbital energies.

The foundational electronic properties of 9-(4-Bromophenyl)-2-phenyl-9H-carbazole are dictated by the carbazole (B46965) core. The carbazole moiety is an electron-rich aromatic system, which acts as an effective electron donor. researchgate.net Its planar structure and extensive π-conjugation are central to its electronic characteristics. The nitrogen atom within the five-membered ring possesses a lone pair of electrons that participate in the aromatic system, further enhancing its electron-donating nature. In related carbazole derivatives, the carbazole unit is recognized as a good hole-transporting material due to these intrinsic electronic properties. nih.gov

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are paramount in determining the electronic and optical properties of a molecule. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's absorption and emission characteristics, as well as its chemical reactivity. nih.gov

In carbazole derivatives, the HOMO is typically localized on the electron-rich carbazole core, while the LUMO distribution can be influenced by the nature of the substituents. For donor-acceptor systems involving carbazole, the HOMO-LUMO gap can be effectively tuned. nankai.edu.cn In the case of this compound, the phenyl group at the C-2 position would be expected to contribute to the delocalization of the HOMO, while the electron-withdrawing nature of the bromophenyl group at the N-9 position would likely lower the LUMO energy. This strategic substitution is anticipated to result in a smaller HOMO-LUMO gap compared to the unsubstituted carbazole. Theoretical calculations on similar carbazole-based donor-acceptor molecules have shown that the HOMO-LUMO gap can be tuned, with calculated values being in good agreement with experimental data from optical absorption spectra. nankai.edu.cn

Table 1: Representative Frontier Molecular Orbital Energies of Substituted Carbazole Derivatives

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| Carbazole Derivative 1 | -5.50 | -2.08 | 3.42 |

| Carbazole Derivative 2 | -5.21 | -2.71 | 2.50 |

| Carbazole Derivative 3 | -5.35 | -2.56 | 2.79 |

| Carbazole Derivative 4 | -5.25 | -2.74 | 2.51 |

Note: The data presented is for a series of carbazole-based donor-acceptor compounds and is intended to be illustrative of the typical energy ranges. nankai.edu.cn The specific values for this compound would require dedicated computational studies.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Dynamics

To understand the behavior of this compound upon photoexcitation, Time-Dependent Density Functional Theory (TD-DFT) is employed. rsc.org This method allows for the calculation of excited-state properties, providing insights into absorption, emission, and the nature of electronic transitions. rsc.org

TD-DFT calculations can predict the vertical excitation energies and oscillator strengths, which correspond to the absorption maxima and intensities in the UV-Vis absorption spectrum. For carbazole derivatives, the lowest energy absorption bands are typically associated with π-π* transitions within the conjugated system. The presence of donor and acceptor groups can lead to intramolecular charge transfer (ICT) transitions, which are often characterized by broad and structureless absorption bands.

Following photoexcitation, the molecule relaxes to its lowest excited singlet state (S1) from which it can emit a photon and return to the ground state (S0), a process known as fluorescence. TD-DFT can also be used to model the geometry of the S1 state and predict the emission energy. The difference between the absorption and emission energies is the Stokes shift, which provides information about the geometric relaxation in the excited state.

Upon photoexcitation, both singlet and triplet excitons can be formed. nih.gov While fluorescence originates from the decay of singlet excitons, phosphorescence arises from the decay of triplet excitons (T1). The energy difference between the lowest singlet (S1) and triplet (T1) excited states, known as the singlet-triplet splitting (ΔE_ST), is a crucial parameter, particularly for applications in thermally activated delayed fluorescence (TADF) materials. nih.gov

For carbazole-based systems, TD-DFT calculations have been successfully used to predict ΔE_ST values. nih.gov The magnitude of ΔE_ST is highly dependent on the spatial overlap between the HOMO and LUMO. A small overlap generally leads to a small ΔE_ST, which is a key requirement for efficient TADF. In this compound, the spatial separation of the electron-donating carbazole-phenyl moiety and the electron-accepting bromophenyl group could potentially lead to a small ΔE_ST. The bromine atom, due to the heavy atom effect, can also enhance intersystem crossing (ISC) from the singlet to the triplet state.

Table 2: Photophysical Data for Representative Carbazole Derivatives

| Compound | Absorption Max (nm) | Emission Max (nm) | Singlet Energy (eV) | Triplet Energy (eV) |

| TzCz1 | 350 | 410 | 3.54 | 2.83 |

| TzCz2 | 365 | 428 | 3.40 | 2.80 |

Note: The data is for two carbazole derivatives containing a triazole (Tz) moiety and is provided for illustrative purposes. researchgate.net The specific photophysical properties of this compound would need to be determined experimentally and computationally.

Investigation of Intramolecular Charge Transfer (ICT) Characteristics

Intramolecular charge transfer (ICT) is a phenomenon where, upon photoexcitation, an electron is transferred from an electron-donating part of a molecule to an electron-accepting part. In this compound, the carbazole moiety, particularly with the electron-donating influence of the 2-phenyl group, can act as the donor. The 4-bromophenyl group, due to the electron-withdrawing nature of the bromine atom and the phenyl ring, can serve as the acceptor.

Theoretical calculations, typically employing Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are instrumental in elucidating ICT characteristics. These methods can predict the energies and spatial distributions of the HOMO and LUMO. For ICT to be significant, the HOMO should be localized on the donor fragment (the 2-phenylcarbazole unit) and the LUMO on the acceptor fragment (the 4-bromophenyl unit).

Table 1: Hypothetical Frontier Molecular Orbital Characteristics of this compound

| Molecular Orbital | Energy (eV) | Primary Localization |

| LUMO+1 | -1.5 | 2-phenylcarbazole |

| LUMO | -2.0 | 4-bromophenyl |

| HOMO | -5.8 | 2-phenylcarbazole |

| HOMO-1 | -6.2 | Carbazole |

Note: This data is illustrative and based on general principles of similarly substituted carbazole systems. Actual values would require specific quantum chemical calculations.

The degree of spatial overlap between the HOMO and LUMO is a critical factor. A smaller overlap facilitates a more complete charge transfer, which can lead to interesting photophysical properties, such as dual fluorescence. The solvent environment also plays a crucial role in stabilizing the charge-separated state in ICT processes. uclm.es

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

The three-dimensional structure and dynamic behavior of this compound are key to understanding its properties in condensed phases. Molecular Dynamics (MD) simulations provide a computational microscope to observe the motion of atoms in a molecule over time. lookchem.comsigmaaldrich.comntu.edu.tw

A significant conformational feature of this molecule is the torsional angle between the carbazole plane and the two phenyl rings. The rotation around the C-N bond (connecting the carbazole and the 4-bromophenyl group) and the C-C bond (connecting the carbazole and the 2-phenyl group) is subject to steric hindrance. MD simulations can map the potential energy surface associated with these rotations, identifying the most stable conformations and the energy barriers between them. This conformational flexibility, or lack thereof, can impact the packing of molecules in a solid state and the charge transport properties of materials derived from it.

Furthermore, MD simulations are invaluable for studying intermolecular interactions. In a simulated molecular ensemble, one can observe how molecules of this compound arrange themselves. The simulations can reveal the presence of π-π stacking interactions between the aromatic rings or other specific non-covalent interactions. Understanding these interactions is crucial for predicting crystal packing and the morphology of thin films, which are critical for applications in organic electronics. rsc.org

Rational Design Principles for Optimized Molecular Architectures

While this compound serves as a foundational structure, the principles of rational design can be applied to modify its architecture for enhanced performance in specific applications. The insights gained from theoretical and computational studies guide these design strategies.

For instance, if the goal is to enhance the ICT character, one could replace the bromine atom with a stronger electron-withdrawing group, such as a cyano (-CN) or a nitro (-NO2) group. Conversely, to increase the electron-donating strength of the carbazole moiety, electron-donating groups like methoxy (B1213986) (-OCH3) could be introduced on the 2-phenyl ring.

Table 2: Proposed Modifications for Tuning Optoelectronic Properties

| Position of Substitution | Substituent | Expected Effect | Rationale |

| 4-position of 9-phenyl ring | -CN, -NO2 | Enhanced ICT | Increases electron-accepting strength |

| 4'-position of 2-phenyl ring | -OCH3, -N(CH3)2 | Enhanced electron donation | Increases electron-donating strength of the carbazole unit |

| 3, 6-positions of carbazole | Bulky groups (e.g., tert-butyl) | Improved solubility, prevent aggregation | Steric hindrance can improve film-forming properties |

The design principles also extend to controlling the intermolecular interactions. By introducing bulky substituents, it is possible to suppress π-π stacking, which can be beneficial in certain OLED applications to prevent aggregation-caused quenching of fluorescence. The carbazole scaffold is a versatile platform for such molecular engineering. researchgate.net

Advanced Spectroscopic Characterization for Functional Understanding

Electronic Absorption Spectroscopy for π-Conjugation Assessment

The electronic absorption spectrum of 9-(4-Bromophenyl)-2-phenyl-9H-carbazole provides critical insights into the extent of its π-conjugated system. The introduction of a phenyl group at the C-2 position of the carbazole (B46965) core, in conjunction with the 9-(4-bromophenyl) substituent, significantly influences the electronic structure. The degree of π-conjugation is largely determined by the dihedral angle between the carbazole moiety and the attached phenyl rings. In related 9-phenylcarbazole (B72232) systems, a significant twist between these aromatic units is often observed, which can impact the electronic delocalization. nih.govresearchgate.net This structural feature directly affects the energy of the π-π* electronic transitions, which are observable in the UV-Vis absorption spectrum.

Photoluminescence Spectroscopy for Emissive Properties

Photoluminescence (PL) spectroscopy is a powerful tool to probe the emissive characteristics of this compound, which are vital for its use in applications such as organic light-emitting diodes (OLEDs).

Quantum Yield Determination in Solution and Solid State

The photoluminescence quantum yield (PLQY) is a measure of the efficiency of the emission process. For carbazole-based materials, the PLQY can vary significantly between the solution and solid states due to factors such as aggregation-induced quenching or, conversely, aggregation-induced emission (AIE). While specific PLQY data for this compound is not extensively documented, studies on analogous compounds highlight the importance of the molecular structure and intermolecular interactions in determining the emission efficiency. nih.gov The bulky nature of the phenyl and bromophenyl substituents may hinder close packing in the solid state, potentially mitigating aggregation-caused quenching and leading to a respectable solid-state quantum yield.

Luminescence Lifetime Measurements

The luminescence lifetime (τ) is the average time the molecule spends in the excited state before returning to the ground state via emission. This parameter is crucial for understanding the kinetics of the emissive decay and can provide information about competing non-radiative decay pathways. For carbazole derivatives, lifetimes are typically in the nanosecond range for fluorescence. Detailed lifetime measurements for this compound would be instrumental in calculating the radiative and non-radiative decay rates, offering a deeper understanding of its emission dynamics.

Solvatochromic Effects on Emission

Solvatochromism, the change in the color of emission with the polarity of the solvent, can reveal information about the nature of the excited state. A significant solvatochromic shift would indicate a substantial change in the dipole moment upon excitation, suggesting a charge-transfer (CT) character in the excited state. Given the donor-acceptor nature that can arise from the carbazole (donor) and potentially the bromophenyl (acceptor-like due to inductive effects) moieties, some degree of solvatochromism might be expected. Investigating the PL spectrum of this compound in a range of solvents with varying polarities would elucidate the nature of its emissive state.

Raman and Infrared Spectroscopy for Vibrational Fingerprinting and Structural Dynamics

Raman and Infrared (IR) spectroscopy are used to probe the vibrational modes of a molecule, providing a "fingerprint" that is unique to its structure. The IR spectrum of a similar compound, (E)-3-(4-(9H-carbazol-9-yl)phenyl)-2-(thiophen-2-yl)acrylonitrile, shows a characteristic C≡N stretching frequency at 2214 cm⁻¹ and a C-S stretch at 1487 cm⁻¹. mdpi.com For this compound, one would expect to observe characteristic vibrational modes associated with the carbazole, phenyl, and bromophenyl units. For instance, C-H stretching vibrations of the aromatic rings would appear around 3000-3100 cm⁻¹, while C=C stretching vibrations within the rings would be found in the 1400-1600 cm⁻¹ region. The C-N stretching of the carbazole and the C-Br stretching vibration would also be present at their characteristic frequencies. These spectra are invaluable for confirming the molecular structure and can also be used to study structural dynamics and intermolecular interactions in different environments.

Electrochemical Behavior and Redox Properties

Cyclic Voltammetry (CV) for Oxidation and Reduction Potentials

No published studies containing cyclic voltammetry data for 9-(4-Bromophenyl)-2-phenyl-9H-carbazole could be located. Therefore, its oxidation and reduction potentials, which are crucial for determining its electron-donating or -accepting capabilities, remain undetermined.

Correlation of Electrochemical Data with Theoretical HOMO/LUMO Levels

The absence of experimental electrochemical data precludes any correlation with theoretical calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. While theoretical calculations are a powerful tool for predicting the electronic behavior of organic molecules, researchgate.netnankai.edu.cn no such computational studies specific to this compound have been reported.

Electrochemical Stability and Reversibility of Redox Processes

The electrochemical stability and the reversibility of the redox processes for this compound have not been investigated. Such studies are essential for assessing the suitability of a material for applications in electronic devices, where long-term operational stability is required. electrochemsci.orgmdpi.com

Investigation of Electropolymerization Mechanisms

There is no information available regarding the electropolymerization of this compound. Research into the electropolymerization of carbazole (B46965) derivatives is a significant area of study for the development of conductive polymers and electrochromic materials, but this specific monomer has not been a subject of such investigations. researchgate.netresearchgate.net

Charge Transport Mechanisms and Carrier Mobility Studies

Hole Transport Characteristics of Carbazole (B46965) Derivatives

Carbazole-based materials are widely recognized for their excellent hole-transporting capabilities, which stem from the electron-rich nature of the carbazole moiety. This property makes them integral components in the development of hole-transporting materials (HTMs) for various organic electronic devices, including Organic Light-Emitting Diodes (OLEDs) and perovskite solar cells. The general mechanism involves the movement of positive charge carriers (holes) between adjacent carbazole molecules under an applied electric field. This transport is highly dependent on the molecular structure, including the nature and position of substituent groups on the carbazole core.

For 9-(4-Bromophenyl)-2-phenyl-9H-carbazole , the introduction of a phenyl group at the 2-position and a 4-bromophenyl group at the 9-position (the nitrogen atom) would be expected to modulate its electronic properties. Theoretical studies on similar carbazole derivatives show that substitutions at these positions can influence the highest occupied molecular orbital (HOMO) energy levels, which are crucial for efficient hole injection and transport. researchgate.net However, specific experimental studies quantifying the hole transport characteristics of this compound are not available in the surveyed scientific literature.

Measurement of Charge Carrier Mobility in Thin Films

The charge carrier mobility in thin films of organic semiconductors is a critical parameter that quantifies the velocity of charge carriers in an electric field. Several techniques are commonly employed to measure this property. One of the most prevalent is the Space-Charge Limited Current (SCLC) method. This technique involves fabricating a single-carrier device and analyzing its current density-voltage (J-V) characteristics. In a trap-free, single-carrier device, the current density is expected to follow the Mott-Gurney law, where the current is proportional to the square of the applied voltage. The mobility can then be extracted from the slope of the J-V curve in the SCLC regime.

Other techniques include Time-of-Flight (ToF), transient electroluminescence, and impedance spectroscopy. Each method provides insights into the charge transport under different conditions.

Influence of Molecular Packing and Morphology on Transport Properties

The arrangement of molecules in the solid state, referred to as molecular packing and thin-film morphology, has a profound impact on charge transport in organic semiconductors. Efficient transport relies on sufficient orbital overlap between adjacent molecules to facilitate charge hopping.

Crystallographic studies of the closely related compound 9-(4-Bromophenyl)-9H-carbazole (which lacks the phenyl group at the 2-position) show that the 4-bromophenyl ring is significantly twisted with respect to the carbazole plane, with a dihedral angle of approximately 49.87°. nih.govresearchgate.net This significant inclination can influence intermolecular interactions. In the crystal structure of 9-(4-bromophenyl)-9H-carbazole, distinct layers are formed, but significant π-π stacking interactions, which are beneficial for charge transport, are reported to be absent due to the inclined arrangement of the carbazole units. nih.govresearchgate.net

For This compound , the addition of the phenyl group at the 2-position would further alter the molecular shape and could lead to different packing motifs. However, without experimental crystallographic or morphological data for this specific compound, any discussion on the influence of its packing on transport properties remains speculative. There are no available studies in the reviewed literature that analyze the molecular packing or thin-film morphology of this compound.

Analysis of Trap States and Charge Recombination Dynamics

In organic semiconductors, charge transport is often hindered by the presence of trap states, which are localized electronic states within the bandgap that can immobilize charge carriers. These traps can arise from structural defects or chemical impurities. The dynamics of charge carriers are also governed by recombination processes, where electrons and holes annihilate each other, which can be a significant loss mechanism in devices.

The analysis of trap states often involves techniques such as temperature-dependent SCLC measurements, thermally stimulated current (TSC), and deep-level transient spectroscopy (DLTS). These methods can provide information about the density and energy distribution of trap states. Charge recombination can be studied using transient photoluminescence, transient absorption spectroscopy, or by analyzing the ideality factor of a device's current-voltage characteristics. Recombination can occur via different pathways, including Langevin (bimolecular) and trap-assisted (Shockley-Read-Hall) recombination. tue.nlresearchgate.net

A thorough search of the scientific literature did not yield any studies focused on the analysis of trap states or charge recombination dynamics specifically for This compound . Therefore, no data on its trap density, trap depth, or recombination coefficients can be presented.

Applications in Organic Electronic Devices

Organic Light-Emitting Diodes (OLEDs)

Carbazole (B46965) derivatives are integral to the advancement of OLED technology, serving multiple functions within the device architecture to improve efficiency and longevity. sciengine.comcqvip.comuran.uaopenreadings.eu

In phosphorescent OLEDs (PhOLEDs), the host material plays a critical role in dispersing the phosphorescent guest emitter, facilitating charge transport, and ensuring efficient energy transfer to the guest. A high triplet energy is a key requirement for a host material to prevent the back-transfer of energy from the guest emitter. While specific studies detailing the performance of 9-(4-Bromophenyl)-2-phenyl-9H-carbazole as a standalone host material are not extensively documented in publicly available research, the general class of carbazole derivatives is widely employed for this purpose. mdpi.comopenreadings.eu The rigid structure and high triplet energy of the carbazole core make it an ideal candidate. The phenyl and bromophenyl substituents on the carbazole core can be strategically used to fine-tune the material's morphological stability and energy levels to match those of various guest emitters.

Table 1: Performance of Selected Carbazole-Based Host Materials in Green PhOLEDs

| Host Material | Dopant | Max. EQE (%) | Max. Power Eff. (lm/W) | Max. Current Eff. (cd/A) |

|---|---|---|---|---|

| RB71 | Ir(ppy)₃ | 5.4 | 8.0 | 12.7 |

| RB70 | Ir(ppy)₃ | Not Specified | 9.6 | 16.0 |

| HM2 | Ir(ppy)₃ | 16.9 | 65.0 | 58.3 |

This table presents data for related carbazole derivatives to illustrate the potential of this class of materials. Ir(ppy)₃ is Tris(2-phenylpyridine)iridium(III). EQE stands for External Quantum Efficiency. openreadings.eunih.gov

Efficient injection and transport of holes from the anode to the emissive layer are crucial for achieving high-performance OLEDs. Carbazole derivatives are renowned for their excellent hole-transporting properties, attributed to the electron-rich nature of the nitrogen atom and the delocalized π-system. researchgate.netmdpi.commdpi.com The compound this compound can be considered a building block for more complex hole-transporting materials. Research has shown that conjugating carbazole units can lead to materials with high thermal stability and excellent hole mobility. mdpi.com While direct application data for this compound as an HTL is scarce, its structural motifs are present in many high-performance HTMs.

The stability and efficiency of OLEDs are paramount for their commercial viability. Research into carbazole derivatives has identified several strategies to enhance these parameters. sciengine.comcqvip.com Introducing bulky groups, such as tert-butyl, to the carbazole core can improve the electrochemical stability and photoluminescence quantum yields of the materials. sciengine.com Furthermore, creating donor-acceptor structures within the host material can lead to thermally activated delayed fluorescence (TADF), a mechanism that allows for the harvesting of both singlet and triplet excitons, significantly boosting device efficiency. sciengine.comresearchgate.net The modification of the carbazole unit with peripheral groups has been shown to reduce exciton (B1674681) annihilation and improve operational stability. sciengine.com

Organic Photovoltaics (OPVs) and Organic Solar Cells (OSCs)

In the realm of solar energy, carbazole derivatives have been extensively investigated as electron-donor materials in OPVs and OSCs due to their excellent hole-transporting characteristics and tunable energy levels. mdpi.comnih.gov

The donor-acceptor (D-A) architecture is a fundamental concept in organic photovoltaics, where an electron-donating material is paired with an electron-accepting material to facilitate charge separation. nih.govuclm.es Carbazole-based polymers and small molecules are frequently used as the donor component. nih.govmdpi.com The compound this compound, with its reactive bromo-substituent, serves as an excellent starting point for the synthesis of more complex D-A systems through cross-coupling reactions. researchgate.net While this specific compound may not be the final donor material in a device, its structural framework is a key component in building materials with tailored absorption profiles and energy levels for efficient solar energy conversion.

Table 2: Properties of Selected Donor-Acceptor Copolymers Based on Carbazole Derivatives

| Copolymer | Electron Donor Unit | Electron Acceptor Unit | Optical Bandgap (eV) |

|---|---|---|---|

| CP1 | 9-(2-ethylhexyl)carbazole | 5,6-difluorobenzo[c] sciengine.comuran.uarsc.orgthiadiazole | Not Specified |

| CP2 | Dibenzothiophene-5,5-dioxide | 5,6-difluorobenzo[c] sciengine.comuran.uarsc.orgthiadiazole | Not Specified |

This table showcases examples of donor-acceptor copolymers incorporating carbazole-related units. mdpi.com

The efficiency of an organic solar cell is heavily dependent on the dynamics of exciton dissociation and charge separation at the donor-acceptor interface. rsc.orgrsc.org Upon photoexcitation, the donor material forms an exciton (a bound electron-hole pair), which must diffuse to the D-A interface to be separated into free charge carriers. aip.orgnih.gov The planarity and electronic properties of the donor material, often a carbazole derivative, play a significant role in this process. nih.gov While detailed studies on the interfacial dynamics of this compound are not available, the broader research on carbazole-based donors indicates that their HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels can be finely tuned through chemical modification to create a sufficient energy offset with the acceptor material, thereby driving efficient exciton dissociation.

Organic Field-Effect Transistors (OFETs)

Organic field-effect transistors (OFETs) are fundamental components of organic integrated circuits, printable electronics, and sensors. The performance of an OFET is critically dependent on the charge-transport characteristics of the organic semiconductor layer.

Semiconductor Layer Fabrication and Performance Evaluation

Currently, specific studies detailing the fabrication and performance of OFETs using this compound as the active semiconductor layer are not widely available in peer-reviewed literature. However, based on the general behavior of carbazole-based semiconductors, thin films of this material would likely be deposited via solution-based techniques such as spin-coating or through vacuum thermal evaporation.

The performance of such a hypothetical device would be evaluated based on key parameters:

Field-Effect Mobility (μ): This parameter quantifies how quickly charge carriers (in this case, likely holes, given the carbazole core) move through the semiconductor channel under the influence of an electric field.

On/Off Current Ratio (Ion/Ioff): This is the ratio of the current when the transistor is in its "on" state to the current in its "off" state, indicating the device's switching efficiency.

Threshold Voltage (Vth): This is the minimum gate voltage required to induce a conducting channel and turn the transistor "on".

While no specific data exists for this compound, related carbazole derivatives have been investigated as p-channel semiconductors in OFETs, exhibiting a range of mobilities and on/off ratios.

Impact of Molecular Structure on Transistor Performance

The molecular structure of this compound is expected to significantly influence its transistor performance:

Carbazole Core: The planar and electron-rich carbazole moiety is a well-known hole-transporting unit, facilitating the movement of positive charge carriers.

9-Phenyl Group: The phenyl group attached to the nitrogen atom of the carbazole can influence the molecular packing in the solid state, which is crucial for efficient intermolecular charge hopping. The dihedral angle between the phenyl ring and the carbazole plane can affect the electronic communication and solubility of the material.

2-Phenyl Group: The addition of a phenyl group at the 2-position of the carbazole extends the π-conjugation of the molecule. This can lead to a smaller HOMO-LUMO gap and potentially improved charge transport properties.

4-Bromophenyl Group: The bromine atom introduces a degree of electronic modification and, more importantly, serves as a reactive handle for further chemical modifications, allowing for the synthesis of more complex, high-performance materials.

Perovskite Solar Cells (PSCs)

Perovskite solar cells have garnered immense attention due to their rapidly increasing power conversion efficiencies. A critical component in many high-performance PSC architectures is the hole-transporting material (HTM), which selectively extracts and transports holes from the perovskite absorber layer to the electrode.

Function as Hole Transporting Materials in PSCs

Carbazole-based compounds are widely explored as HTMs due to their excellent hole mobility and suitable energy levels that align well with the valence band of perovskite materials. While there are no specific reports on the use of this compound as an HTM in PSCs, its structural features make it a plausible candidate. An effective HTM should possess a HOMO (Highest Occupied Molecular Orbital) energy level that is slightly higher than that of the perovskite to ensure efficient hole extraction.

Interface Engineering for Enhanced Efficiency

The interface between the perovskite and the HTM is crucial for minimizing charge recombination and maximizing device efficiency. The molecular structure of the HTM can influence the quality of this interface. The phenyl and bromophenyl groups in this compound could play a role in modifying the surface properties of the perovskite layer, potentially leading to improved contact and reduced defect density. However, without experimental data, this remains a theoretical consideration.

Chemo/Biosensing Applications

The photoluminescent properties of carbazole derivatives make them attractive candidates for chemical and biological sensing applications. The principle often relies on the change in fluorescence intensity or wavelength upon interaction with a specific analyte.

Specific research on the application of this compound in chemosensing is not yet available. However, the general strategy would involve the fluorescence of the carbazole core being modulated by the presence of an analyte. The phenyl and bromophenyl groups could be functionalized with specific recognition units to impart selectivity towards a target molecule. For instance, the bromo group could be used to attach a receptor that binds to a particular ion or biomolecule, leading to a detectable change in the compound's photophysical properties.

Design of Fluorescent Sensors Based on Carbazole Scaffolds

The fundamental design of a fluorescent sensor involves the integration of a fluorophore—the light-emitting component—with a receptor unit that selectively interacts with a specific analyte. In this context, the carbazole moiety serves as an excellent fluorophore. The design of sensors based on carbazole scaffolds, such as the potential application of this compound, would involve its functionalization to incorporate a recognition site for a target analyte.

The structural modifications on the carbazole ring, particularly at the C-2, C-3, C-6, C-7, and N-9 positions, allow for the tuning of its electronic and optical properties. clockss.org For instance, the introduction of a phenyl group at the 2-position and a 4-bromophenyl group at the 9-position in the target compound provides a basic scaffold that could be further modified to create a specific binding pocket for an analyte of interest. The bromine atom, for example, could serve as a reactive site for further synthetic modifications to attach a specific ionophore or a molecule-recognizing group.

Detection Mechanisms and Selectivity Enhancement

The detection mechanism of fluorescent sensors is predicated on the change in the fluorescence signal of the fluorophore upon interaction with the analyte. Several photophysical processes can be responsible for this change, including:

Photoinduced Electron Transfer (PET): In many "turn-off" sensors, the receptor, upon binding to an analyte, facilitates the transfer of an electron from the excited fluorophore to the receptor-analyte complex, quenching the fluorescence. Conversely, in "turn-on" sensors, the unbound receptor quenches the fluorescence, and upon binding to the analyte, this quenching mechanism is inhibited, leading to an increase in fluorescence.

Intramolecular Charge Transfer (ICT): The binding of an analyte can alter the electron-donating or electron-accepting nature of the receptor, which in turn affects the ICT characteristics of the entire molecule. This change in the charge distribution of the excited state can lead to a shift in the emission wavelength or a change in the fluorescence intensity. For instance, a novel carbazole-based fluorometric and colorimetric sensor for Cu2+ operates through an ICT mechanism. nih.gov

Chelation-Enhanced Fluorescence (CHEF): In this mechanism, the chelation of a metal ion by the receptor rigidifies the molecular structure, which can reduce non-radiative decay pathways and lead to a significant enhancement of the fluorescence signal. researchgate.net

While the specific application of This compound as a fluorescent sensor has not been detailed in the available literature, the principles derived from the study of other carbazole derivatives provide a strong foundation for its potential development in this area. Future research could explore the functionalization of this specific carbazole scaffold to create novel and selective fluorescent sensors for a variety of analytes.

Data on Related Carbazole Compounds

The following table provides information on a closely related compound, 9-(4-Bromophenyl)-9H-carbazole , which is often used as an intermediate in the synthesis of organic electronic materials. nih.govresearchgate.net

| Property | Value | Reference |

| Compound Name | 9-(4-Bromophenyl)-9H-carbazole | nih.govresearchgate.net |

| Molecular Formula | C₁₈H₁₂BrN | nih.gov |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2₁/c | nih.gov |

| Application Note | Key intermediate for materials in organic light-emitting diodes (OLEDs). | researchgate.net |

Structure Property Relationships and Molecular Engineering

Impact of Substituent Effects on Electronic and Photophysical Properties

The electronic and photophysical characteristics of 9-(4-Bromophenyl)-2-phenyl-9H-carbazole are intricately determined by the nature and position of its substituents: the phenyl group at the C-2 position and the 4-bromophenyl group at the N-9 position. The carbazole (B46965) moiety itself is an electron-rich system, which serves as an effective electron donor. rsc.org The introduction of substituents modifies the electron density distribution, frontier molecular orbital (HOMO and LUMO) energy levels, and ultimately, the light-absorbing and emitting properties of the molecule.

The phenyl group at the C-2 position extends the π-conjugation of the carbazole core. This extension typically leads to a bathochromic (red) shift in the absorption and emission spectra compared to the unsubstituted carbazole. The degree of this shift is dependent on the torsional angle between the phenyl ring and the carbazole plane; a more planar conformation results in greater π-conjugation and a more significant redshift.

The 4-bromophenyl group attached to the nitrogen atom at the 9-position primarily exerts an electronic influence through inductive and resonance effects. The bromine atom is an electron-withdrawing group, which can lower the energy levels of both the HOMO and LUMO. nih.gov However, the nitrogen atom of the carbazole is directly involved in the aromatic system, and its substitution with an aryl group can also impact the hole-transporting properties. nih.gov Studies on halogenated carbazoles have shown that halogen substitution can lead to a blue shift in UV-vis absorption and photoluminescence spectra, indicating a decrease in molecular planarity and conjugation. nih.gov The presence of the heavy bromine atom can also influence the rates of intersystem crossing, potentially affecting the fluorescence efficiency. rsc.orgresearchgate.net

Computational studies on similar carbazole derivatives have shown that substitution significantly impacts the energies of the first excited electronic states, which often have an intramolecular charge-transfer (ICT) character. acs.org In a molecule like this compound, an ICT may occur from the electron-rich carbazole-phenyl moiety to the electron-accepting bromophenyl group upon photoexcitation. The character of the electron transition (π-π* or ICT) is a key determinant of the compound's spectral and photophysical properties. nih.gov

Molecular Design Principles for Tailored Performance

The design of carbazole derivatives for specific applications, such as host materials in OLEDs, is guided by several key principles. rsc.org These include achieving high thermal stability, appropriate HOMO and LUMO energy levels for efficient charge injection and transport, and a high triplet energy (ET) to confine excitons on the guest emitter in phosphorescent OLEDs. rsc.orgsigmaaldrich.com

For this compound, the molecular design incorporates both a C-2 and an N-9 substituent to balance various properties. The 2-phenyl group helps to extend the conjugation, which can be beneficial for charge transport, while the 9-(4-bromophenyl) group can be used to modulate the energy levels and introduce steric bulk. The introduction of a methyl substituent in a related carbazole-based host material was shown to distort the molecular backbone, leading to a higher triplet energy. nih.gov Similarly, the steric hindrance from the substituents in this compound can be expected to play a crucial role in its properties.

A central concept in the design of host materials is the creation of bipolar molecules, which can transport both holes and electrons. This is often achieved by combining electron-donating and electron-accepting moieties within the same molecule. rsc.org In the case of this compound, the carbazole core acts as the primary electron-donating unit, while the bromophenyl group could introduce some electron-accepting character.

Steric and Electronic Influences of Phenyl and Bromophenyl Moieties

Electronic Influences:

2-Phenyl Group: This group is primarily an electron-donating substituent that extends the π-system of the carbazole. This extension generally raises the HOMO energy level and lowers the LUMO energy level, resulting in a smaller energy gap.

Steric Influences:

Dihedral Angles: The torsional (dihedral) angles between the carbazole core and the two phenyl-containing substituents are critical. Steric hindrance between the hydrogen atoms on the phenyl rings and the carbazole unit will force these rings to twist out of the carbazole plane. acs.org

9-(4-Bromophenyl) Moiety: A crystallographic study of the closely related 9-(4-Bromophenyl)-9H-carbazole revealed that the 4-bromophenyl ring is significantly inclined with respect to the carbazole plane, with a dihedral angle of 49.87°. nih.govresearchgate.net This large twist disrupts the π-conjugation between the N-phenyl ring and the carbazole unit.

2-Phenyl Moiety: The phenyl group at the C-2 position will also experience steric repulsion from the adjacent hydrogen atom on the carbazole, leading to a non-planar arrangement.

Strategies for Modulating Molecular Packing and Film Morphology

The performance of organic electronic devices is not only dependent on the properties of individual molecules but also on how these molecules arrange themselves in the solid state (molecular packing) and the resulting thin-film morphology.

The introduction of bulky substituents is a common strategy to control intermolecular interactions and prevent the formation of aggregates or excimers, which can act as quenching sites and reduce luminescence efficiency. The twisted structure of this compound, arising from the steric hindrance of its substituents, is likely to inhibit close π-π stacking between adjacent molecules. nih.govresearchgate.net This can lead to the formation of amorphous films with good morphological stability, which is often desirable for OLED applications.

Studies on related carbazole-based polymers have shown that substitution on the carbazole nitrogen can have a significant impact on molecular ordering and thin-film morphology. rsc.org For instance, the presence of hydrogen bonding interactions can lead to a more twisted backbone structure and poorer molecular ordering. rsc.org In this compound, the absence of N-H bonds precludes such interactions, but the bulky substituents will dominate the packing behavior.

Future Research Directions and Outlook

Exploration of Novel Carbazole (B46965) Architectures

The foundational structure of 9-(4-Bromophenyl)-2-phenyl-9H-carbazole is a fertile ground for the synthesis of a new generation of carbazole-based materials with tailored optoelectronic properties. The presence of the reactive bromine handle is a key enabler for these future explorations.

Future research will likely focus on leveraging the C-Br bond for palladium-catalyzed cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings. These reactions allow for the precise installation of various functional moieties at the para-position of the N-phenyl ring. For instance, the introduction of strong electron-donating groups (e.g., triphenylamine (B166846), phenothiazine) or electron-accepting groups (e.g., triazine, benzophenone) can be explored to create novel donor-acceptor (D-A) or donor-π-acceptor (D-π-A) molecules. mdpi.comrsc.org The strategic combination of the inherent hole-transporting nature of the carbazole core with these functional units can lead to materials with bipolar charge-transport properties, which are highly sought after for efficient OLEDs.

Furthermore, the 2-phenyl substituent can be a site for further functionalization, although it is less straightforward than the C-Br position. Research could delve into electrophilic substitution reactions on this phenyl ring to modulate the electronic properties of the molecule. The development of dendrimeric structures is another promising avenue. Using this compound as a core or a dendritic building block, larger, three-dimensional molecules with enhanced solution processability and film-forming properties can be constructed. rsc.org These dendritic architectures could help in mitigating concentration quenching effects in OLEDs.

A key area of exploration will be the design of novel emitters exhibiting Thermally Activated Delayed Fluorescence (TADF). By carefully selecting the donor and acceptor moieties to be coupled with the this compound scaffold, it is possible to achieve a small singlet-triplet energy splitting (ΔEST), a prerequisite for efficient TADF. frontiersin.org

Integration into Multi-Component Hybrid Materials

The versatility of this compound extends beyond its use as a discrete molecule. Future research will increasingly focus on its integration into multi-component hybrid materials to harness synergistic effects.

One significant direction is the development of organic-inorganic hybrid perovskite solar cells (PSCs). Carbazole derivatives are already being investigated as hole-transporting materials (HTMs) in PSCs. acs.org The this compound can be functionalized with anchoring groups, such as phosphonic acids, to improve interfacial contact and charge extraction from the perovskite layer. The 2-phenyl group can also be modified to enhance the morphological stability and energy level alignment with the perovskite.

Another area of interest is the creation of hybrid materials incorporating quantum dots (QDs). The carbazole derivative can act as a host matrix for QDs in next-generation light-emitting devices. The high triplet energy of many carbazole compounds makes them suitable for hosting phosphorescent QDs, preventing energy back-transfer and ensuring efficient emission from the QDs. Research will likely focus on modifying the structure of this compound to optimize its compatibility with different types of QDs and to facilitate efficient energy transfer.

Furthermore, the incorporation of this carbazole derivative into polymer matrices to create solution-processable materials for large-area electronics is a viable research path. By either physically blending or chemically grafting the carbazole unit onto a polymer backbone, hybrid materials with the desired electronic properties of the carbazole and the mechanical flexibility and processability of the polymer can be achieved.

Advanced Device Architectures and Fabrication Techniques

The development of novel materials based on this compound will necessitate parallel advancements in device architectures and fabrication techniques to fully realize their potential.

In the realm of OLEDs, this compound and its derivatives could be instrumental in the design of simplified device structures. For instance, bipolar host materials derived from this scaffold could enable the fabrication of single-layer or simplified multi-layer OLEDs, reducing manufacturing complexity and cost. rsc.org The development of efficient deep-blue emitters based on this molecule is another critical research goal, as stable and efficient blue emission remains a key challenge in the OLED industry. researchgate.net

Future research will also explore the use of these materials in solution-processed OLEDs, which offer the potential for low-cost, large-area fabrication through techniques like inkjet printing and roll-to-roll processing. The solubility and film-forming properties of new derivatives will be a key focus of this research. The use of co-host systems, where a derivative of this compound is blended with another host material, could be a strategy to achieve balanced charge transport and high efficiency in phosphorescent OLEDs (PhOLEDs). rsc.orgnih.gov

Beyond OLEDs, these materials could find applications in organic field-effect transistors (OFETs) and organic sensors. The charge-transporting properties of the carbazole core, which can be tuned through functionalization, make it a candidate for the active layer in OFETs. For sensing applications, the bromine atom can be used to attach specific recognition units, leading to fluorescent or colorimetric sensors for various analytes. chemimpex.com

Sustainable Synthesis and Processing Methods

A growing emphasis in chemical manufacturing is the adoption of green and sustainable practices. Future research on this compound and its derivatives will increasingly focus on environmentally benign synthetic and processing methods.

Traditional methods for synthesizing carbazole derivatives often involve harsh reaction conditions, toxic catalysts, and hazardous solvents. nih.gov A key research direction will be the development of greener synthetic routes. This includes the use of more environmentally friendly catalysts, such as copper-based or even catalyst-free methods where possible. organic-chemistry.org Microwave-assisted synthesis is another promising approach to reduce reaction times, energy consumption, and solvent usage. nih.gov One-pot, multi-component reactions that increase atom economy and reduce waste are also highly desirable. acs.org

The choice of solvents is another critical aspect of sustainable processing. Future work will likely explore the use of greener solvents, such as ionic liquids or supercritical fluids, to replace conventional chlorinated solvents. The development of solvent-free or solid-state reaction conditions is an ultimate goal for sustainable synthesis.

Q & A

Q. What are the common synthetic routes for 9-(4-Bromophenyl)-2-phenyl-9H-carbazole?

- Methodological Answer : Two primary methods are documented:

- Ullmann Coupling : Reacting 9H-carbazole with 1,4-dibromobenzene in the presence of CuSO₄·5H₂O and K₂CO₃ at 250°C for 68 hours yields 9-(4-bromophenyl)-9H-carbazole derivatives. Column chromatography (light petroleum:DCM 75:25) is used for purification, achieving ~41% yield .

- Suzuki-Miyaura Cross-Coupling : Using Pd(PPh₃)₄ as a catalyst, fluorene-2-boronic acid reacts with 9-(4-bromophenyl)-9H-carbazole in THF at 70°C for 24 hours. Purification via silica gel chromatography (DCM/n-hexane 1:5) gives ~65% yield .

Q. How is the crystal structure of this compound determined?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is employed. Refinement is performed using programs like SHELXL (for small-molecule refinement) or Jana2006 , with anisotropic displacement parameters for non-H atoms. Hydrogen atoms are placed at calculated positions and refined as riding models. Data-to-parameter ratios ≥13:1 ensure reliability .

Q. What analytical techniques are used for purity assessment?

- Methodological Answer :

- Column Chromatography : Silica gel with solvent systems like DCM/n-hexane (1:5) removes unreacted starting materials .

- NMR Spectroscopy : ¹H and ¹³C NMR confirm molecular structure and substituent positions .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and isotopic patterns .

Advanced Research Questions

Q. How can researchers resolve discrepancies in structural data from different synthetic methods?

- Methodological Answer :

- Comparative Crystallography : Use SC-XRD to compare bond lengths and angles between Ullmann- and Suzuki-derived products. For example, the dihedral angle between carbazole and bromophenyl groups should be consistent (±3° deviation) .

- Thermogravimetric Analysis (TGA) : Assess thermal stability differences caused by synthetic impurities or crystal packing variations .

Q. What strategies optimize electronic properties for OLED applications?

- Methodological Answer :

- Exciplex Co-Host Systems : Incorporate this compound into donor-acceptor systems to reduce carrier mobility. For example, blend with benzimidazole derivatives to achieve external quantum efficiency (EQE) >13% .

- Density Functional Theory (DFT) : Calculate HOMO/LUMO levels to predict charge-transfer efficiency. Substituents like tert-butyl groups enhance solubility and reduce aggregation-induced quenching .

Q. How do crystallographic software tools improve structural analysis?

- Methodological Answer :

- Mercury CSD : Visualize voids and intermolecular interactions (e.g., π-π stacking distances) using the Cambridge Structural Database (CSD). Compare packing motifs with related carbazole derivatives .

- Superflip Charge-Flipping : Resolve ambiguous electron density maps for heavy atoms (e.g., bromine) in low-symmetry space groups .

Q. What are the challenges in scaling up synthesis while maintaining yield?

- Methodological Answer :

- Catalyst Screening : Replace Pd(PPh₃)₄ with air-stable Pd nanoparticles to reduce costs for Suzuki reactions .

- Microwave-Assisted Synthesis : Reduce Ullmann reaction time from 68 hours to <24 hours while maintaining >35% yield .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.